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Compound of Interest

Compound Name:
2-Nitro-4-(trifluoromethyl)benzoic

acid

Cat. No.: B142237 Get Quote

This guide provides a comparative analysis of three key isomers of trifluoromethyl-substituted

nitrobenzoic acid, focusing on their properties and applications relevant to researchers,

scientists, and drug development professionals.

Physicochemical Properties
The position of the nitro and trifluoromethyl groups on the benzoic acid ring significantly

influences the molecule's electronic and steric properties, which in turn affects its acidity,

solubility, and reactivity.

The following table summarizes key physicochemical properties of the selected isomers.
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Property
2-Nitro-4-
(trifluoromethyl)be
nzoic acid

4-Nitro-2-
(trifluoromethyl)be
nzoic acid

3-Nitro-5-
(trifluoromethyl)be
nzoic acid

CAS Number 320-94-5[1] 320-37-6[2] 328-80-3[3]

Molecular Formula C₈H₄F₃NO₄[1] C₈H₄F₃NO₄[2] C₈H₄F₃NO₄[3]

Molecular Weight 235.12 g/mol [1] 235.12 g/mol [2] 235.12 g/mol

Melting Point 134-138 °C 138-142 °C[2] 127-129 °C[4]

Appearance
Off-white to pale

yellow solid[5]

White to off-white

powder[2]

Pale cream to pale

yellow crystals or

powder[6]

pKa No data available 2.40 (Predicted)[2] No data available

LogP 1.7 No data available No data available

Structural Differences and Conformational Analysis
The substitution pattern has a significant impact on the planarity of the functional groups.

In 4-nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group is ortho to the carboxylic

acid group. This steric hindrance forces the carboxylic acid group to rotate out of the plane of

the aromatic ring by approximately 47.2°.[7][8] The nitro group, however, remains nearly co-

planar.[7]

Conversely, in 4-nitro-3-(trifluoromethyl)benzoic acid, the trifluoromethyl group is ortho to the

nitro group, causing the nitro group to rotate out of the aromatic plane by about 51.3°.[7] The

carboxylic acid group in this isomer is more co-planar with the ring.[7]

These conformational differences can influence intermolecular interactions, crystal packing,

and the availability of the functional groups for reactions.

Experimental Protocols: Synthesis
The synthesis of these isomers typically involves the nitration of the corresponding

trifluoromethyl-substituted benzoic acid. The choice of starting material and reaction conditions
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dictates the final product.

General Experimental Protocol for Nitration:

Starting Material: Begin with the appropriate (trifluoromethyl)benzoic acid isomer (e.g., 4-

(trifluoromethyl)benzoic acid to synthesize 2-nitro-4-(trifluoromethyl)benzoic acid).

Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is

commonly used. Fuming nitric acid can also be employed for certain substrates.[9]

Reaction Conditions: The (trifluoromethyl)benzoic acid is slowly added to the nitrating

mixture at a controlled temperature, often starting at 0°C and then allowing the reaction to

proceed at room temperature or with gentle heating.[9]

Work-up: The reaction mixture is poured onto ice to precipitate the crude product.

Purification: The crude product is collected by filtration, washed with water, and then purified

by recrystallization from a suitable solvent system (e.g., diisopropyl ether and heptane).[5]

Logical Flow of a Typical Synthesis:
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Caption: A generalized workflow for the synthesis of trifluoromethyl-substituted nitrobenzoic

acids via nitration.

Applications in Drug Development and Synthesis
Trifluoromethyl-substituted nitrobenzoic acids are valuable building blocks in medicinal

chemistry and organic synthesis. The trifluoromethyl group can enhance metabolic stability,

lipophilicity, and binding affinity of drug candidates. The nitro group can be readily reduced to

an amine, providing a handle for further functionalization.
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Example Signaling Pathway Involvement:

While these specific benzoic acid derivatives are primarily used as synthetic intermediates,

they can be precursors to compounds that inhibit various signaling pathways. For instance,

many kinase inhibitors incorporate moieties derived from such structures. The diagram below

illustrates a generic kinase signaling pathway that could be targeted by derivatives of these

compounds.
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Caption: A simplified kinase signaling pathway, a common target for drugs derived from these

benzoic acid isomers.

Comparative Summary

Feature
2-Nitro-4-
(trifluoromethyl)be
nzoic acid

4-Nitro-2-
(trifluoromethyl)be
nzoic acid

3-Nitro-5-
(trifluoromethyl)be
nzoic acid

Key Structural Feature

Steric hindrance

between -COOH and -

CF₃

Steric hindrance

between -COOH and -

CF₃ (less pronounced

than 2,4-isomer)

Symmetric

substitution, less

steric hindrance at

ortho positions

Reactivity of -COOH

Potentially reduced

due to steric

hindrance

Potentially more

accessible than 2,4-

isomer

Generally more

accessible for

reactions

Synthetic Utility

Common building

block for

pharmaceuticals and

agrochemicals.

Used in the synthesis

of various biologically

active molecules.

A versatile

intermediate for

introducing a 3-nitro-

5-

(trifluoromethyl)phenyl

moiety.

Potential Applications

Precursor for non-

steroidal anti-

inflammatory drugs

(NSAIDs) and other

APIs.

Intermediate for

kinase inhibitors and

other targeted

therapies.

Building block for

creating compounds

with specific electronic

properties for material

science.

This comparative guide provides a foundational understanding of the similarities and

differences between these three isomers of trifluoromethyl-substituted nitrobenzoic acid. The

choice of isomer for a particular research or development application will depend on the

desired physicochemical properties, the synthetic route, and the intended biological target or

material application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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